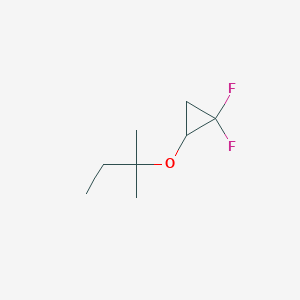
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane is a fluorinated cyclopropane derivative. The incorporation of fluorine atoms into organic molecules has gained significant attention due to the unique properties imparted by fluorine, such as increased stability and altered electronic characteristics. This compound is of interest in various fields, including medicinal chemistry, materials science, and agrochemicals .
Métodos De Preparación
The synthesis of 1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a dihalocarbene precursor.
Fluorination: The introduction of fluorine atoms is typically carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine.
Ether Formation: The final step involves the formation of the ether linkage by reacting the cyclopropane derivative with 2-methyl-2-butanol under suitable conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of hydrocarbon derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups.
Aplicaciones Científicas De Investigación
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable candidate for drug development, as fluorine can enhance the bioavailability and metabolic stability of pharmaceuticals.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as polymers and coatings.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in pesticides and herbicides.
Mecanismo De Acción
The mechanism by which 1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, leading to enhanced activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Comparación Con Compuestos Similares
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
1,1-Difluoro-2,2-dimethylcyclopropane: This compound has similar fluorine substitution but lacks the ether linkage, resulting in different reactivity and applications.
1,1-Difluoro-2-(1-iodoalkyl)cyclopropane: This derivative contains an iodine atom, which can undergo different substitution reactions compared to the ether linkage.
The uniqueness of this compound lies in its combination of fluorine atoms and an ether linkage, providing distinct reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H14F2O |
|---|---|
Peso molecular |
164.19 g/mol |
Nombre IUPAC |
1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane |
InChI |
InChI=1S/C8H14F2O/c1-4-7(2,3)11-6-5-8(6,9)10/h6H,4-5H2,1-3H3 |
Clave InChI |
OLQSZPXMIGYFNV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OC1CC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)
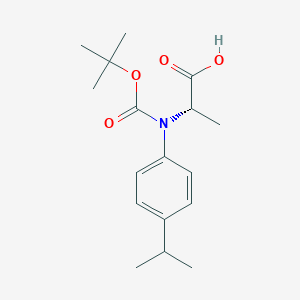
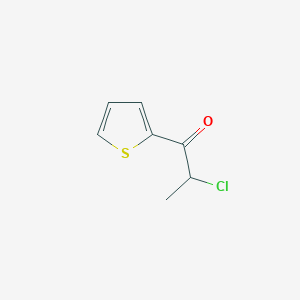
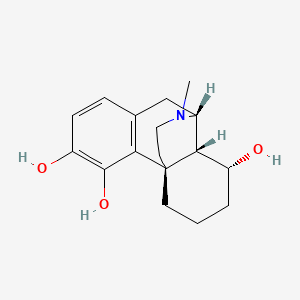
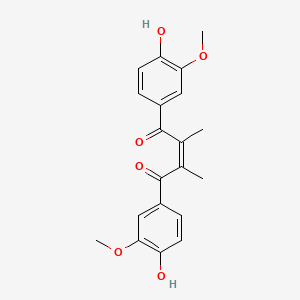
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)


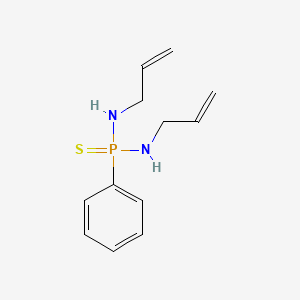
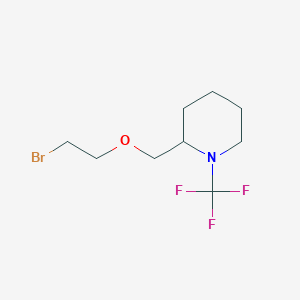
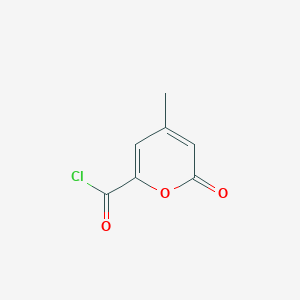
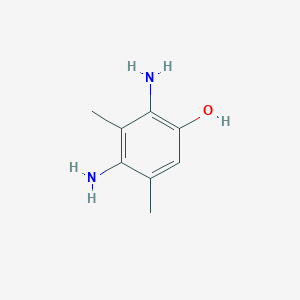
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)

